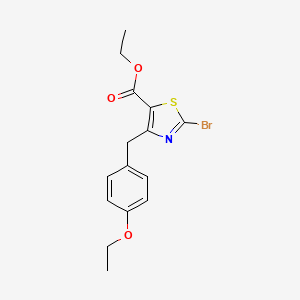
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the ethoxybenzyl and bromo substituents on the thiazole ring can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the thiazole ring. The ethoxybenzyl group is then introduced via a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate: Similar structure but with a different position of the ethoxy group on the benzyl ring.
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H16BrNO3S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(4-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-19-11-7-5-10(6-8-11)9-12-13(14(18)20-4-2)21-15(16)17-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
LYTSDZPMSJSYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(SC(=N2)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


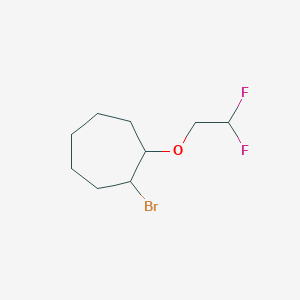
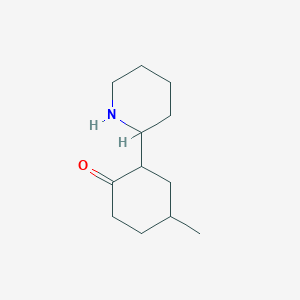
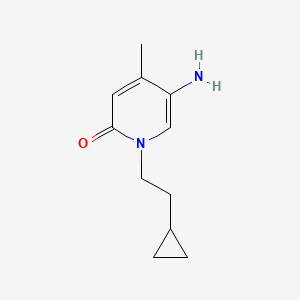
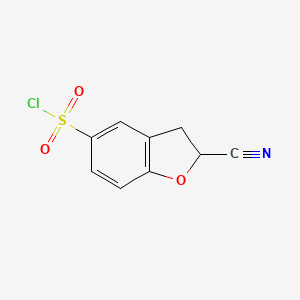
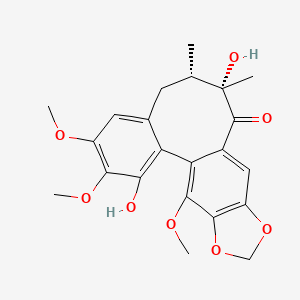
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
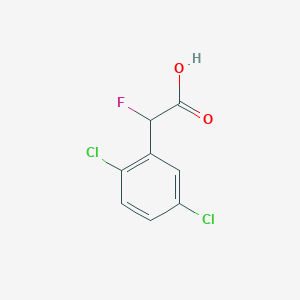
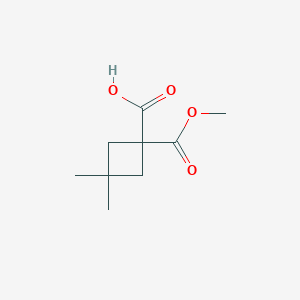
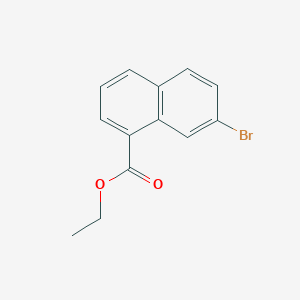

![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
